molecular formula C27H34O5 B1248321 Arisugacin F

Arisugacin F

Cat. No. B1248321
M. Wt: 438.6 g/mol
InChI Key: ZAYVSCMOIFKFEU-KCXTWHPGSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Arisugacin F is a natural product found in Penicillium with data available.

Scientific Research Applications

Acetylcholinesterase Inhibition

  • Selective Inhibition of Acetylcholinesterase: Arisugacin F is part of a series of compounds, including arisugacins A and B, derived from Penicillium sp. that have been identified as selective inhibitors of acetylcholinesterase (AChE). This inhibition is particularly significant for the potential treatment of Alzheimer's disease, as AChE plays a crucial role in the hydrolysis of the neurotransmitter acetylcholine, which is implicated in memory and cognitive functions (Otoguro et al., 1997); (Otoguro et al., 2000).

Chemical Synthesis and Structural Analysis

  • Synthesis and Structure-Activity Relationship: The synthesis of arisugacins, including arisugacin F, is a subject of significant interest in medicinal chemistry. The complex structure of these compounds, characterized by their meroterpenoid nature, poses challenges and opportunities for synthetic chemists. Studies on arisugacin F and related compounds have led to insights into the structure-activity relationship, which is crucial for the development of more effective AChE inhibitors (Chen et al., 2020); (Handa et al., 2001).

Implications for Alzheimer's Disease Treatment

  • Potential in Alzheimer's Disease Treatment: The inhibition of AChE by arisugacin F and its analogs aligns with the cholinergic deficiency hypothesis of Alzheimer's disease. This hypothesis suggests that increasing acetylcholine levels in the brain can mitigate some symptoms of the disease. The selective inhibition of AChE by arisugacins could provide a therapeutic advantage in treating dementia-related conditions (Hsung et al., 2004); (Al-Rashid & Hsung, 2011).

Broader Bioactive Properties

  • Other Bioactive Properties: Beyond its role as an AChE inhibitor, arisugacin F and related compounds have shown a range of bioactive properties. These include cytotoxic activities against certain cancer cell lines and potential antibacterial effects. Such diverse biological activities make arisugacins a significant subject of study in the search for new therapeutic agents (Sun et al., 2014); (Li et al., 2014).

properties

Product Name

Arisugacin F

Molecular Formula

C27H34O5

Molecular Weight

438.6 g/mol

IUPAC Name

(1R,2S,5S,7R,10R)-5-hydroxy-14-(4-methoxyphenyl)-2,6,6,10-tetramethyl-11,15-dioxatetracyclo[8.8.0.02,7.012,17]octadeca-12(17),13-dien-16-one

InChI

InChI=1S/C27H34O5/c1-25(2)21-10-13-27(4)22(26(21,3)12-11-23(25)28)14-18-20(32-27)15-19(31-24(18)29)16-6-8-17(30-5)9-7-16/h6-9,15,21-23,28H,10-14H2,1-5H3/t21-,22+,23-,26-,27+/m0/s1

InChI Key

ZAYVSCMOIFKFEU-KCXTWHPGSA-N

Isomeric SMILES

C[C@]12CC[C@@H](C([C@@H]1CC[C@@]3([C@@H]2CC4=C(O3)C=C(OC4=O)C5=CC=C(C=C5)OC)C)(C)C)O

Canonical SMILES

CC1(C2CCC3(C(C2(CCC1O)C)CC4=C(O3)C=C(OC4=O)C5=CC=C(C=C5)OC)C)C

synonyms

arisugacin F

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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